molecular formula C7H11BrO B13911534 1-Bromo-4-methoxy-cyclohexene

1-Bromo-4-methoxy-cyclohexene

Cat. No.: B13911534
M. Wt: 191.07 g/mol
InChI Key: DZGQAYZXMVHOEO-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-cyclohexene is an organic compound characterized by a cyclohexene ring substituted with a bromine atom at the first position and a methoxy group at the fourth position. This compound is part of the broader class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring structure. The presence of both bromine and methoxy substituents imparts unique chemical properties to this molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Bromo-4-methoxy-cyclohexene can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxy-cyclohexene using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds under mild conditions, with the bromine adding across the double bond to yield the desired product.

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

1-Bromo-4-methoxy-cyclohexene undergoes a variety of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Elimination Reactions: The compound can undergo elimination reactions to form cyclohexadienes. For example, treatment with a strong base such as potassium hydroxide (KOH) can result in the elimination of hydrogen bromide (HBr).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution with sodium hydroxide can yield 4-methoxy-cyclohexanol, while elimination with potassium hydroxide can produce 1-methoxy-1,3-cyclohexadiene.

Scientific Research Applications

1-Bromo-4-methoxy-cyclohexene has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the preparation of more complex molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

    Medicine: Research into the medicinal properties of this compound derivatives may lead to the development of new therapeutic agents. These compounds could potentially target specific biological pathways or molecular targets.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-4-methoxy-cyclohexene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of hydrogen bromide.

The molecular targets and pathways involved in the biological activity of its derivatives are subject to ongoing research. These compounds may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-Bromo-4-methoxy-cyclohexene can be compared with other similar compounds, such as:

    1-Bromo-4-methylcyclohexene: This compound has a methyl group instead of a methoxy group, resulting in different chemical reactivity and physical properties.

    1-Bromo-4-hydroxycyclohexene: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s reactivity, particularly in oxidation and substitution reactions.

    1-Bromo-4-chlorocyclohexene: Substitution of the methoxy group with a chlorine atom can lead to different chemical behavior, especially in terms of nucleophilicity and electrophilicity.

The uniqueness of this compound lies in the combination of the bromine and methoxy substituents, which confer distinct chemical properties and reactivity patterns compared to its analogs.

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

1-bromo-4-methoxycyclohexene

InChI

InChI=1S/C7H11BrO/c1-9-7-4-2-6(8)3-5-7/h2,7H,3-5H2,1H3

InChI Key

DZGQAYZXMVHOEO-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(=CC1)Br

Origin of Product

United States

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